molecular formula C22H24ClN3O B11593890 (3E)-3-[(3-Chloro-4-methylphenyl)imino]-1-[(3-methylpiperidin-1-YL)methyl]-2,3-dihydro-1H-indol-2-one

(3E)-3-[(3-Chloro-4-methylphenyl)imino]-1-[(3-methylpiperidin-1-YL)methyl]-2,3-dihydro-1H-indol-2-one

Cat. No.: B11593890
M. Wt: 381.9 g/mol
InChI Key: KGFMZLCDBSQSGV-UHFFFAOYSA-N
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Description

(3E)-3-[(3-Chloro-4-methylphenyl)imino]-1-[(3-methylpiperidin-1-YL)methyl]-2,3-dihydro-1H-indol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl group, a piperidine ring, and an indolone core.

Preparation Methods

The synthesis of (3E)-3-[(3-Chloro-4-methylphenyl)imino]-1-[(3-methylpiperidin-1-YL)methyl]-2,3-dihydro-1H-indol-2-one involves multiple steps. One common method includes the condensation of 3-chloro-4-methylbenzaldehyde with 3-methylpiperidine to form an imine intermediate. This intermediate is then reacted with indolone under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

(3E)-3-[(3-Chloro-4-methylphenyl)imino]-1-[(3-methylpiperidin-1-YL)methyl]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3E)-3-[(3-Chloro-4-methylphenyl)imino]-1-[(3-methylpiperidin-1-YL)methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Properties

Molecular Formula

C22H24ClN3O

Molecular Weight

381.9 g/mol

IUPAC Name

3-(3-chloro-4-methylphenyl)imino-1-[(3-methylpiperidin-1-yl)methyl]indol-2-one

InChI

InChI=1S/C22H24ClN3O/c1-15-6-5-11-25(13-15)14-26-20-8-4-3-7-18(20)21(22(26)27)24-17-10-9-16(2)19(23)12-17/h3-4,7-10,12,15H,5-6,11,13-14H2,1-2H3

InChI Key

KGFMZLCDBSQSGV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CN2C3=CC=CC=C3C(=NC4=CC(=C(C=C4)C)Cl)C2=O

Origin of Product

United States

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